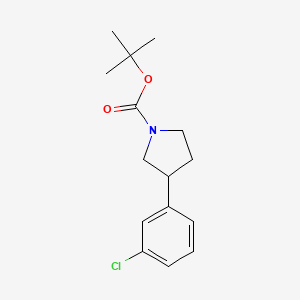

1-Boc-3-(3-chlorophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Cores in Organic Synthesis and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in the fields of organic synthesis and medicinal chemistry. nih.govfrontiersin.org Its importance stems from its presence in a vast array of natural products, biologically active compounds, and pharmaceuticals. nih.govfrontiersin.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of a wider range of chemical space compared to its flat, aromatic counterpart, pyrrole. nih.govresearchgate.net This three-dimensionality is crucial for creating molecules that can effectively interact with the complex three-dimensional structures of biological targets like enzymes and receptors. nih.govresearchgate.net

The stereochemistry of the pyrrolidine ring is another key feature that medicinal chemists leverage. The presence of chiral centers allows for the synthesis of different stereoisomers of a molecule, each of which can exhibit distinct biological activities due to different binding interactions with proteins. nih.govresearchgate.net Furthermore, the nitrogen atom in the pyrrolidine ring provides a point for substitution, influencing the compound's basicity and nucleophilicity, which can be fine-tuned to optimize its pharmacological properties. nih.gov

Researchers have developed numerous synthetic strategies to construct and functionalize the pyrrolidine ring, including microwave-assisted organic synthesis (MAOS), which offers increased efficiency and aligns with the principles of green chemistry. nih.gov The versatility of the pyrrolidine scaffold has led to its incorporation into compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govfrontiersin.org

Contextualizing 1-Boc-3-(3-chlorophenyl)pyrrolidine within Heterocyclic Chemistry Research

This compound is a specific example of a substituted pyrrolidine that serves as a valuable building block in chemical synthesis. The "1-Boc" designation indicates the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. This group is crucial in multi-step syntheses as it prevents the nitrogen from undergoing unwanted reactions while other parts of the molecule are being modified.

The "3-(3-chlorophenyl)" portion of the name signifies that a chlorophenyl group is attached to the third carbon of the pyrrolidine ring. The presence and position of this substituent are significant for several reasons. The chlorophenyl group can influence the molecule's electronic properties and its ability to engage in specific interactions, such as halogen bonding, with biological targets.

This compound and its analogs are utilized as intermediates in the synthesis of more complex molecules. For instance, derivatives of 3-aryl-pyrrolidines have been investigated as potential antibacterial agents that inhibit inorganic pyrophosphatase. nih.gov The specific substitution pattern of this compound makes it a useful starting material for creating libraries of compounds for screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-chlorophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTXNIRVBTYURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Studies of 1 Boc 3 3 Chlorophenyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a focal point for initial synthetic manipulations, allowing for its removal and subsequent functionalization to introduce a wide array of substituents.

Removal of the Boc Protecting Group

The deprotection of the Boc group is a fundamental step, unmasking the secondary amine for further reactions. This is most commonly achieved under acidic conditions, which efficiently cleave the carbamate (B1207046) bond. acsgcipr.org The process involves protonation of the Boc group, followed by its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene (B52900) gas. acsgcipr.org

A variety of strong acids can be employed for this transformation, with the choice often dictated by the sensitivity of other functional groups within the molecule and desired workup conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727). acsgcipr.org The use of aqueous mineral acids like phosphoric acid (H₃PO₄) has also been reported as an effective method. acsgcipr.org

Table 1: Representative Conditions for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | acsgcipr.org |

| Hydrogen Chloride (HCl) | Dioxane / Methanol | Room Temperature | acsgcipr.org |

| Phosphoric Acid (H₃PO₄) | - | - | acsgcipr.org |

Subsequent N-Functionalization and Derivatization

Following the removal of the Boc group, the resulting 3-(3-chlorophenyl)pyrrolidine (B1592184) serves as a versatile intermediate for a variety of N-functionalization reactions. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the final compounds.

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces alkyl chains, which can be further functionalized.

N-Acylation: Acylation of the pyrrolidine nitrogen is another common derivatization strategy. Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534), affords the corresponding amides. This introduces a carbonyl moiety, which can participate in further chemical transformations or act as a key pharmacophoric element.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds between the pyrrolidine nitrogen and an aryl halide. wikipedia.orgatlanchimpharma.comlibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Photocatalytic N-arylation methods have also been developed as a milder alternative to traditional C-N coupling reactions. helsinki.fi

Reactions Involving the Chlorophenyl Substituent

The chloro-substituent on the phenyl ring offers a handle for further synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Forming Reactions

The chlorine atom on the phenyl ring of 1-Boc-3-(3-chlorophenyl)pyrrolidine can participate in various palladium-catalyzed cross-coupling reactions to form new C-C bonds, significantly expanding the structural diversity of the molecule.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming a C-C bond between the aryl chloride and an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orglibretexts.orgyoutube.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand is crucial for the efficiency of the coupling with aryl chlorides.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | organic-chemistry.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | nih.gov |

Transformations of the Aryl Halide

Beyond C-C bond formation, the aryl chloride can undergo other transformations, most notably C-N bond formation via the Buchwald-Hartwig amination. This reaction allows for the introduction of a variety of nitrogen-containing substituents by coupling the aryl chloride with primary or secondary amines, or even ammonia (B1221849) equivalents. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction conditions are similar to those used for N-arylation of the pyrrolidine nitrogen, involving a palladium catalyst, a suitable phosphine ligand, and a base.

Reactions at the Pyrrolidine Ring Carbon Atoms (Excluding 3-position substituted with chlorophenyl)

Functionalization of the pyrrolidine ring at positions other than C3 provides another avenue for structural modification. These reactions often involve C-H activation strategies.

Recent advances in catalysis have enabled the direct and selective functionalization of sp³ C-H bonds. For N-Boc protected pyrrolidines, palladium-catalyzed C-H arylation can occur at the C2 and C4 positions. nih.govresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of directing group and reaction conditions. For instance, the use of a directing group at the nitrogen can favor arylation at the C2 position. In some cases, redox-neutral α-functionalization of pyrrolidines has been achieved, allowing for the introduction of aryl substituents at the α-position without the need for a pre-installed directing group. rsc.orgnih.govrsc.org These methods often proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile.

Metabolic studies on the related 3-(p-chlorophenyl)pyrrolidine have shown that oxidation can occur at the C2 and C5 positions of the pyrrolidine ring, leading to the formation of lactam and amino acid metabolites. nih.gov This suggests that selective oxidation of the pyrrolidine ring may be a viable synthetic strategy.

Electrophilic and Nucleophilic Substitutions

The dual nature of this compound allows it to participate in both electrophilic and nucleophilic substitution reactions, either directly or after initial modification.

Nucleophilic Substitution Reactions:

The primary sites for nucleophilic attack are the carbon atom bearing the chlorine on the phenyl ring and, after deprotection, the nitrogen atom of the pyrrolidine ring.

Substitution of the Aryl Chloride: The chlorine atom on the phenyl ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. While the phenyl ring is generally electron-rich, the electron-withdrawing inductive effect of the chlorine atom facilitates this reaction, particularly with strong nucleophiles. This reactivity has been noted for closely related isomers, such as 1-Boc-3-(2-chlorophenyl)pyrrolidine, which undergoes substitution with nucleophiles like amines, thiols, and alkoxides under appropriate conditions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon attached to the chlorine, forming a transient, negatively charged Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Reactions involving the Pyrrolidine Nitrogen: The tert-butoxycarbonyl (Boc) group is a robust protecting group that renders the pyrrolidine nitrogen non-nucleophilic. However, it can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine, 3-(3-chlorophenyl)pyrrolidine. This secondary amine is a potent nucleophile and can engage in a variety of substitution reactions. For instance, unprotected 3-aryl-pyrrolidines have been used in coupling reactions with activated heterocyclic systems, such as triazine sulfones, to form new C-N bonds. nih.gov

Substitution at the α-Carbon of the Pyrrolidine Ring: A significant reaction of the N-Boc-pyrrolidine scaffold is the enantioselective α-arylation. organic-chemistry.orgacs.org This process involves the deprotonation of the carbon atom adjacent to the nitrogen using a strong base (like s-BuLi in the presence of the chiral ligand sparteine), which creates a nucleophilic carbanion. This intermediate can then be transmetalated (e.g., with ZnCl₂) and subsequently coupled with aryl halides in a palladium-catalyzed Negishi coupling. organic-chemistry.orgacs.org This method allows for the introduction of a new substituent at the C-2 position of the pyrrolidine ring.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the 3-chlorophenyl ring of the title compound is also conceivable, though it presents challenges. The chlorine atom is a deactivating group, meaning it reduces the rate of electrophilic substitution compared to benzene. It directs incoming electrophiles primarily to the ortho and para positions. The N-Boc-pyrrolidinyl substituent's electronic effect is more complex, but it is generally considered to be deactivating as well. Consequently, forcing conditions would likely be required to achieve electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome would be determined by the combined directing effects of both the chloro and the N-Boc-pyrrolidinyl groups.

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reactant | Reagents/Conditions | Product | Description | Reference |

| Nucleophilic Aromatic Substitution (SNA_r) | This compound | Amine (R₂NH), Base, Heat | 1-Boc-3-(3-(dialkylamino)phenyl)pyrrolidine | Displacement of the chlorine atom by an amine nucleophile. This reactivity is expected based on studies with isomers. | |

| N-Alkylation (post-deprotection) | 3-(3-chlorophenyl)pyrrolidine | Alkyl halide (R-X), Base | 1-Alkyl-3-(3-chlorophenyl)pyrrolidine | The deprotected secondary amine acts as a nucleophile to displace a halide from an alkyl substrate. | |

| α-Arylation of Pyrrolidine Ring | N-Boc-pyrrolidine | 1. s-BuLi, (-)-sparteine2. ZnCl₂3. Ar-Br, Pd(OAc)₂, t-Bu₃P-HBF₄ | (R)-N-Boc-2-aryl-pyrrolidine | Enantioselective functionalization of the pyrrolidine ring itself, demonstrating its potential for nucleophilic behavior at carbon. | organic-chemistry.orgacs.org |

Ring-Opening and Ring-Expansion Reactions

Transformations that alter the core pyrrolidine framework, such as ring-opening and ring-expansion, represent advanced synthetic strategies for creating molecular diversity.

Ring-Opening Reactions:

The cleavage of C-N bonds in unstrained rings like pyrrolidine is a synthetically challenging but increasingly accessible transformation. researchgate.netresearchgate.net Recent advances have focused on reductive methods that can overcome the inherent stability of the pyrrolidine ring. nih.gov

One prominent strategy involves a reductive C-N bond cleavage enabled by a combination of a Lewis acid and photoredox catalysis. researchgate.netnih.gov In this approach, the N-Boc group can be modified or replaced with an N-benzoyl group, which is more amenable to single-electron reduction. The resulting radical intermediate can then undergo C-N bond scission to produce a linear amino-alkyl radical, which can be further functionalized. While specific examples for this compound are not detailed in the literature, these general methods are applicable to the N-acyl pyrrolidine class of compounds. researchgate.netnih.gov

Table 2: General Scheme for Reductive Ring-Opening

| Reaction Type | Substrate Class | Reagents/Conditions | Product Type | Mechanism | Reference |

| Reductive C-N Bond Cleavage | N-Acyl-2-aryl-pyrrolidines | Photoredox catalyst (e.g., Ir(ppy)₃), Lewis Acid, Reductant, Light (hv) | γ-Amino-ketones or related linear amines | Single-electron reduction of the N-acyl group initiates a radical cascade leading to C-N bond cleavage. | researchgate.netnih.gov |

Ring-Expansion Reactions:

Ring-expansion reactions provide a pathway from pyrrolidines to more flexible six-membered piperidine (B6355638) rings. A notable example of this transformation occurs during the deoxyfluorination of N-Boc-pyrrolidine derivatives containing a hydroxyl group, such as N-Boc-prolinols. nih.gov

The reaction, when carried out with reagents like diethylaminosulfur trifluoride (DAST), proceeds through a neighboring group participation mechanism. The hydroxyl group is converted into a good leaving group, which is then intramolecularly displaced by the pyrrolidine nitrogen to form a strained, bicyclic aziridinium (B1262131) ion intermediate. A subsequent nucleophilic attack on this intermediate by a fluoride (B91410) ion can occur at one of the carbons of the aziridinium ring, leading to the expansion of the five-membered pyrrolidine into a six-membered piperidine ring. nih.gov Although this specific reaction requires a hydroxyl group, it demonstrates a key mechanistic pathway by which the N-Boc-pyrrolidine skeleton can be induced to rearrange into a larger ring system.

Table 3: Ring-Expansion via Aziridinium Intermediate

| Reaction Type | Substrate Class | Reagents/Conditions | Product Type | Mechanism | Reference |

| Ring Expansion | N-Boc-prolinol derivatives | DAST or Deoxo-Fluor | Fluorinated piperidine derivatives | Formation of an aziridinium ion intermediate followed by nucleophilic ring-opening and expansion. | nih.gov |

Role of 1 Boc 3 3 Chlorophenyl Pyrrolidine As a Synthetic Intermediate

Precursor for Complex Heterocyclic Structures

The 1-Boc-3-(3-chlorophenyl)pyrrolidine scaffold serves as a foundational element for the construction of more elaborate heterocyclic systems. After the removal of the Boc protecting group, the secondary amine of the pyrrolidine (B122466) ring becomes a reactive handle for further chemical modifications, including the formation of new rings.

Research has demonstrated the utility of the closely related 3-(3-chlorophenyl)pyrrolidine (B1592184) core in creating complex derivatives. For instance, it has been used to synthesize a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com In this synthesis, the 3-chlorophenyl-succinimide core is first established and then N-functionalized with various acetamide (B32628) moieties. This highlights how the initial pyrrolidine structure is elaborated into a more complex succinimide-based heterocyclic system.

Another significant application is in the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. nih.gov In such a synthetic pathway, the deprotected 3-arylpyrrolidine is coupled with a suitable triazine precursor. This reaction leads to the formation of complex molecules containing both pyrrolidine and triazine rings, which have shown promise as antibacterial agents that inhibit inorganic pyrophosphatase. nih.gov The versatility of the 3-arylpyrrolidine core makes it a key starting material for generating novel, polycyclic heterocyclic compounds with potential therapeutic value.

| Precursor Scaffold | Resulting Heterocyclic Structure | Potential Application | Reference |

| 3-(3-chlorophenyl)pyrrolidine | 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | Anticonvulsant, Analgesic | mdpi.com |

| 3-Arylpyrrolidine | 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine | Antibacterial | nih.gov |

Building Block in the Rational Design of Molecular Scaffolds

The rational design of new drugs often relies on the use of well-defined molecular scaffolds that can be systematically modified to optimize interactions with a biological target. The 3-arylpyrrolidine framework, including this compound, is an important building block in this approach. The defined stereochemistry and the rigid structure of the pyrrolidine ring, combined with the specific substitution on the phenyl ring, allow for precise positioning of functional groups in three-dimensional space.

This is exemplified in the development of potent and selective ligands for the serotonin (B10506) 1A receptor. nih.gov A series of N-substituted-3-arylpyrrolidines were synthesized and found to have high affinity for this receptor, indicating their potential as antianxiety and antidepressant agents. nih.gov The 3-aryl group is a key pharmacophoric element for receptor binding, and the pyrrolidine serves as the central scaffold.

Similarly, the isomeric compound, 1-Boc-3-(2-chlorophenyl)pyrrolidine, is a key intermediate for synthesizing bioactive molecules aimed at treating neurological disorders and for enzyme inhibition. The chlorophenyl-pyrrolidine moiety acts as a crucial component for achieving the desired biological activity. Following this logic, this compound is employed to create novel molecular architectures with specific therapeutic aims. For example, derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione have been investigated as potential anticonvulsant and analgesic agents. mdpi.com

| Target Class | Scaffold | Example Application | Reference |

| Neurotransmitter Receptors | N-substituted-3-arylpyrrolidines | Serotonin 1A receptor ligands for anxiety/depression | nih.gov |

| Enzymes / CNS Targets | 3-(Aryl)pyrrolidines | Intermediates for neurological disorder therapeutics | |

| Ion Channels / Receptors | 3-(3-chlorophenyl)-pyrrolidine-2,5-diones | Anticonvulsant and analgesic agents | mdpi.com |

Synthesis of Libraries for Academic Screening

In modern drug discovery, large collections of diverse small molecules, known as screening libraries, are tested against biological targets to identify new lead compounds. This compound is an ideal starting material for creating focused libraries of compounds for academic and industrial screening campaigns.

The synthesis of such libraries often involves a common core structure, to which various building blocks are added. The this compound molecule offers two primary points for diversification: the Boc-protected nitrogen and the chlorophenyl ring. After deprotection of the nitrogen, a wide array of substituents can be introduced via reactions like acylation or alkylation. The chlorine atom on the phenyl ring can also be replaced or used as a handle for cross-coupling reactions to introduce further diversity.

A notable example is the creation of encoded combinatorial libraries of mercaptoacyl pyrrolidines, which were screened for angiotensin-converting enzyme (ACE) inhibitory activity. researchgate.net This strategy allows for the rapid synthesis and screening of thousands of related compounds built upon the pyrrolidine scaffold. Furthermore, the discovery of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine inhibitors of inorganic pyrophosphatase originated from a high-throughput screening library, underscoring the value of this scaffold in unbiased screening approaches. nih.gov

| Library Type | Scaffold | Screening Target | Reference |

| Encoded Combinatorial Library | Mercaptoacyl Pyrrolidines | Angiotensin-Converting Enzyme (ACE) | researchgate.net |

| High-Throughput Screening Library | 3-Arylpyrrolidines | Inorganic Pyrophosphatase | nih.gov |

Mechanistic Investigations in the Synthesis and Transformations of 1 Boc 3 3 Chlorophenyl Pyrrolidine

Elucidation of Reaction Mechanisms

The synthesis of 1-Boc-3-(3-chlorophenyl)pyrrolidine can be approached through various strategies, each with distinct underlying mechanisms. These can be broadly categorized into the formation of the functionalized pyrrolidine (B122466) ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.

One common strategy involves the construction of the pyrrolidine ring from acyclic precursors. For instance, the synthesis of 3-aryl-pyrrolidines can be achieved starting from appropriately substituted benzaldehydes. A plausible mechanistic pathway involves a Knoevenagel condensation of a benzaldehyde (B42025) with a malonic ester, followed by a Michael addition with a cyanide source. The resulting dinitrile or cyanoester can then be hydrolyzed and decarboxylated to yield a substituted succinic acid. Treatment of the succinic acid with urea (B33335) leads to the formation of a succinimide, which upon reduction with reagents like borane (B79455) in tetrahydrofuran (B95107) (THF), furnishes the desired 3-aryl-pyrrolidine ring system. The final step would then be the protection of the pyrrolidine nitrogen with a Boc group.

Another versatile approach is the synthesis from other cyclic precursors. For example, a synthetic route to 1-N-Boc-3-hydroxypyrrolidine, a potential precursor to the title compound via nucleophilic substitution, initiates with the ring-opening of epichlorohydrin (B41342) by a cyanide salt to form 4-chloro-3-hydroxy-butyronitrile. google.com This is followed by reduction of the nitrile and subsequent intramolecular cyclization under basic conditions to yield 3-hydroxypyrrolidine, which is then protected with a Boc group. google.com

The direct functionalization of the pyrrolidine ring represents another important class of reactions. The enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine is a powerful method for introducing aryl groups. acs.org The mechanism of this reaction involves the deprotonation of N-Boc pyrrolidine at the α-position using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine. This is followed by a transmetalation step with a zinc salt (e.g., ZnCl₂) to form an organozinc intermediate. The final step is a Negishi cross-coupling reaction with an aryl bromide, catalyzed by a palladium complex. acs.org

Furthermore, transformations of the pyrrolidine ring itself have been mechanistically studied. For instance, the metabolism of the related 3-(p-chlorophenyl)pyrrolidine involves a series of α-oxidation transformations. nih.gov These reactions lead to the formation of lactams and amino acid-type metabolites, indicating that the pyrrolidine ring is susceptible to oxidative cleavage. nih.gov Mechanistic studies on the nitrogen-atom insertion into pyrrolidines have also been conducted, revealing the involvement of azomethine ylide intermediates. acs.org These studies often employ a combination of experimental techniques, such as isotopic labeling and kinetic isotope effect measurements, alongside computational methods like Density Functional Theory (DFT) calculations to map out the reaction coordinates and identify key intermediates and transition states. acs.org

A novel one-pot photoenzymatic synthesis route has been developed for chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines. nih.gov This process combines a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone, which is then stereoselectively converted to the desired product via enzymatic transamination or reduction. nih.gov

| Reaction Type | Key Mechanistic Steps | Intermediates/Precursors | Reference |

| Ring formation from acyclic precursors | Knoevenagel condensation, Michael addition, cyclization, reduction | Substituted benzaldehydes, malonic esters | nih.gov |

| Synthesis from cyclic precursors | Epoxide ring-opening, reduction, intramolecular cyclization | Epichlorohydrin, 4-chloro-3-hydroxy-butyronitrile | google.com |

| α-Arylation of N-Boc pyrrolidine | Deprotonation, transmetalation, Negishi cross-coupling | Organozinc intermediate | acs.org |

| Photoenzymatic synthesis | Photochemical oxyfunctionalization, enzymatic transamination/reduction | N-Boc-3-pyrrolidinone | nih.gov |

| Nitrogen-atom insertion | Formation of azomethine ylide intermediate | Azomethine ylide | acs.org |

| Metabolic transformation | α-Oxidation | Lactams, amino acids | nih.gov |

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative insights into the rates of reaction steps, helping to identify rate-determining steps and optimize reaction conditions. For the synthesis and transformations of this compound and related compounds, several kinetic aspects have been investigated.

In the context of enzymatic transformations, such as the enantioselective α-C-H functionalization of cyclic amines, kinetic parameters like turnover frequency (TOF) and total turnover numbers (TTN) are crucial metrics of catalyst performance. rochester.edu For example, in the carbene transfer reaction to N-aryl pyrrolidines catalyzed by an evolved cytochrome P450 enzyme, initial turnover frequencies of up to 150 turnovers per minute have been observed, with total turnover numbers reaching over 20,000. rochester.edu Such high catalytic activity underscores the efficiency of these biocatalytic systems.

The metabolic transformations of 3-(p-chlorophenyl)pyrrolidine have also been studied from a kinetic perspective, albeit qualitatively. In rat liver homogenates, the formation of lactam metabolites was found to be approximately two orders of magnitude greater than that of amino acid metabolites, suggesting a significant difference in the rates of the competing metabolic pathways. nih.gov In contrast, in brain homogenates, the rates of the two pathways were of a similar magnitude. nih.gov

For non-enzymatic reactions, techniques like in situ ReactIR spectroscopy have been employed to monitor the progress of reactions in real-time. acs.org This technique allows for the tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction, providing valuable data for kinetic modeling. For instance, in the palladium-catalyzed α-arylation of N-Boc pyrrolidine, in situ IR spectroscopy can be used to follow the consumption of the starting material and the formation of the arylated product, enabling the determination of reaction rates and the influence of various parameters such as temperature, catalyst loading, and ligand identity. acs.org

Kinetic isotope effect (KIE) studies are another powerful tool for elucidating reaction mechanisms and identifying rate-determining steps. A primary KIE value significantly greater than one, for example, is indicative of the cleavage of a bond to the isotope in the rate-determining step of the reaction. acs.org

| Transformation | Kinetic Parameter/Observation | Methodology | Reference |

| Enzymatic α-C-H functionalization | TOF: up to 150 min⁻¹, TTN: >20,000 | Whole-cell biocatalysis | rochester.edu |

| Metabolic oxidation | Lactam formation >> Amino acid formation (liver) | Rat liver homogenate incubation | nih.gov |

| Metabolic oxidation | Lactam formation ≈ Amino acid formation (brain) | Rat brain homogenate incubation | nih.gov |

| Pd-catalyzed α-arylation | Real-time concentration monitoring | In situ ReactIR spectroscopy | acs.org |

| Nitrogen-atom insertion | Primary KIE of 4.6 for α-amino C-H cleavage | Isotopic labeling studies | acs.org |

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. Understanding the geometry and energetics of these transition states is therefore paramount for designing highly stereoselective syntheses.

In the enantioselective α-arylation of N-Boc pyrrolidine, the use of a chiral ligand, such as (-)-sparteine, is critical for achieving high enantioselectivity. acs.org The chiral ligand coordinates to the lithium cation during the deprotonation step, creating a chiral environment that directs the removal of one of the two enantiotopic α-protons. The resulting organolithium species, and subsequently the organozinc intermediate, are configurationally stable under the reaction conditions, and their stereochemistry is transferred to the final product. The transition state for the Negishi coupling step, involving the palladium catalyst, the organozinc reagent, and the aryl bromide, will have a specific geometry that favors the formation of one enantiomer over the other. Computational modeling, such as DFT calculations, can be employed to explore the structures and energies of the diastereomeric transition states and rationalize the observed stereoselectivity.

For enzymatic reactions, the high stereoselectivity observed is a result of the precisely defined three-dimensional structure of the enzyme's active site. In the enzymatic reduction of N-Boc-3-pyrrolidinone to N-Boc-3-hydroxypyrrolidine, the prochiral ketone is bound within the active site of a ketoreductase in a specific orientation. nih.gov This pre-orientation ensures that the hydride, delivered from a cofactor such as NADPH, attacks one face of the carbonyl group preferentially, leading to the formation of a single enantiomer of the alcohol product. The transition state for this hydride transfer is stabilized by specific interactions with amino acid residues in the active site.

Similarly, in the metabolic oxidation of 3-(p-chlorophenyl)pyrrolidine, steric factors play a significant role in determining the regioselectivity of the reaction. nih.gov Attack at the less sterically hindered 5-position of the pyrrolidine ring is generally favored over attack at the more hindered 2-position. nih.gov This suggests that the transition state for C-H bond activation is sensitive to steric hindrance, with the substrate orienting itself within the enzyme's active site (e.g., cytochrome P450) to minimize steric clashes.

| Stereoselective Process | Key Factor Influencing Transition State | Outcome | Reference |

| Enantioselective α-arylation | Chiral ligand [(-)-sparteine] creating a chiral environment | High enantioselectivity in C-C bond formation | acs.org |

| Enzymatic reduction of N-Boc-3-pyrrolidinone | Specific binding orientation in the enzyme active site | Stereospecific hydride delivery to one face of the carbonyl | nih.gov |

| Metabolic α-oxidation | Steric hindrance at the site of oxidation | Preferential attack at the less sterically hindered position | nih.gov |

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives with 3 Chlorophenyl Substitution

Influence of Pyrrolidine (B122466) Ring Conformation on Molecular Interactions

The conformation of the five-membered pyrrolidine ring significantly impacts its interaction with binding partners. The ring typically adopts an envelope or twisted conformation, placing substituents in either pseudo-axial or pseudo-equatorial positions. beilstein-journals.org This conformational preference can be influenced by the nature and stereochemistry of its substituents. For instance, the presence of a fluorine atom on the pyrrolidine ring can have a substantial effect on its stereochemical behavior and conformational stability. beilstein-journals.org

Computational studies on N-substituted pyrrolidines have shown that the nitrogen atom and adjacent carbonyl oxygens can participate in weak intramolecular hydrogen bonds, which play a role in stabilizing certain conformations. researchgate.net These subtle interactions are crucial in the modeling of bioactive compounds as they dictate the spatial presentation of key pharmacophoric features. researchgate.net The solvent can have a small but noticeable effect on the conformational equilibrium. researchgate.net The three-dimensional shape of pyrrolidine, when compared to its aromatic counterpart pyrrole, provides greater spatial coverage, a desirable trait for molecular recognition. d-nb.info The specific orientation of the 3-chlorophenyl group, whether pseudo-axial or pseudo-equatorial, will determine its ability to engage in favorable interactions, such as hydrophobic or van der Waals contacts, within a binding pocket.

Impact of Substituent Modifications on Hypothetical Binding Profiles (Excluding Specific Biological Targets/Outcomes)

Modifications to the substituents on the pyrrolidine ring, including the N-substituent and the aryl group, have a pronounced effect on the molecule's hypothetical binding profile. These changes can alter steric bulk, electronic properties, and hydrogen bonding capacity, thereby influencing how the molecule fits and interacts within a complementary binding site. nih.gov

N-Substituent Modifications: The group attached to the pyrrolidine nitrogen is a critical determinant of interaction quality. The replacement of the tert-Butoxycarbonyl (Boc) group with other moieties can significantly alter the binding mode. For example, replacing a Boc group with a smaller amine can introduce a basic center capable of forming salt bridges. nih.gov In one study, replacing an isobutyl group with more polar substituents like 2-hydroxyprop-1-yl significantly altered binding affinity, suggesting the introduction of a new hydrogen-bonding interaction. nih.gov Conversely, introducing a bulky trifluoroethyl group can be detrimental. acs.org The table below summarizes the hypothetical impact of various N-substituent modifications on binding interactions.

| Original N-Substituent | Modification | Hypothetical Impact on Binding Profile |

| tert-Butoxycarbonyl (Boc) | Removal/Replacement with smaller alkyl amines | Introduces a basic center for potential salt bridge formation. nih.govnih.gov |

| Isobutyl | Replacement with 2-hydroxyethyl | May introduce new hydrogen bond donor/acceptor sites, potentially unfavorable for some interactions. nih.gov |

| Isobutyl | Replacement with 2-hydroxyprop-1-yl | Can introduce favorable polar interactions. nih.gov |

| Piperazine | N-methylation | Generally tolerated, with minimal impact on potency. acs.org |

| Pyridine (B92270) | Switch to Pyrimidine | Can result in a small improvement in interactions. acs.org |

Aryl Substituent Modifications: Changes to the 3-aryl group also modulate binding. The position and nature of the substituent on the phenyl ring are crucial. For example, a chloro-substituent at the meta-position (3-position) directs the molecule's interaction within a binding pocket differently than a substituent at the ortho- or para-position. Arenes with extended π-systems have been shown to be broadly effective in various contexts. nih.gov The electronic nature of the substituent, whether electron-donating or electron-withdrawing, can influence interactions such as π-π stacking or cation-π interactions.

| Original Aryl Group | Modification | Hypothetical Impact on Binding Profile |

| Phenyl | Addition of 4-fluoro substituent | May alter electronic properties and lead to nearly racemic outputs in some asymmetric catalyses. nih.gov |

| Phenyl | Extension to larger π-systems (e.g., naphthyl) | Can enhance noncovalent interactions and improve enantioselectivity. nih.gov |

Stereochemical Effects on Molecular Recognition

Stereochemistry is a paramount factor in the molecular recognition of chiral pyrrolidine derivatives. The spatial orientation of the substituent at the C3 position creates (R) and (S) enantiomers, which often exhibit different biological activities due to their distinct interactions with chiral environments like protein binding sites. d-nb.info

The absolute configuration of the 3-arylpyrrolidine core dictates how the molecule is presented to its binding partner. Molecular dynamics simulations have indicated that different enantiomers can exhibit varied geometric parameters, such as the distance and angle of salt bridges with key residues. nih.gov For instance, in one study, the (S) enantiomer of a pyrrolidine derivative showed more beneficial parameters for salt bridge formation compared to its (R) counterpart. nih.gov

Furthermore, the interplay between the stereocenter at C3 and other chiral elements within the molecule can lead to significant differences in efficacy. In the context of asymmetric catalysis, aryl-pyrrolidine motifs have been identified as "privileged chiral scaffolds," where the stereochemistry is a primary determinant of enantioselectivity. researchgate.net The table below illustrates the importance of stereochemistry on molecular interactions.

| Compound Feature | Stereochemical Variation | Impact on Molecular Recognition |

| 3-Arylpyrrolidine Core | (R) vs. (S) enantiomer | Different spatial orientation of the aryl group, leading to distinct binding geometries and interaction strengths. nih.gov |

| Pyrrolidine Ring Substituents | cis vs. trans diastereomers | Alters the relative orientation of substituents, affecting the overall shape and fit within a binding site. beilstein-journals.org |

| Amine Fragment Geometry | (R)-2-(aminomethyl)pyrrolidine vs. (S)-2-(aminomethyl)pyrrolidine | Can lead to a preference for one enantiomer in interactions with specific targets. nih.gov |

Computational and Theoretical Chemistry Studies of 1 Boc 3 3 Chlorophenyl Pyrrolidine Analogs

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of pyrrolidine (B122466) derivatives are intrinsically linked to their three-dimensional shape. The pyrrolidine ring is not planar and exists in a state of "pseudorotation," rapidly interconverting between various puckered conformations, typically described as envelope and twisted forms. nih.gov The presence and nature of substituents, such as the N-Boc protecting group and the 3-(3-chlorophenyl) group, introduce significant steric and electronic effects that influence the ring's preferred pucker and the rotational barrier of the aryl group. nih.gov

Conformational analysis through computational methods, primarily Density Functional Theory (DFT), is employed to map the potential energy surface (PES) of these molecules. scienceopen.com By calculating the relative energies of different possible conformers, researchers can identify the most stable, low-energy structures and the energy barriers for interconversion between them. rsc.orgbeilstein-journals.org These calculations can be performed in the gas phase or with solvent models to better simulate physiological conditions, as the surrounding medium can influence conformational preference. beilstein-journals.org Understanding the dominant conformations is crucial as it dictates how the molecule presents its functional groups for interaction with biological targets.

Table 1: Example of Calculated Conformational Energies for a Pyrrolidine Analog This table presents hypothetical data based on common computational chemistry outputs for illustrative purposes.

| Conformer | Description | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Ethanol Model beilstein-journals.org |

|---|---|---|---|

| E-1 (Envelope) | Nitrogen atom out-of-plane | 1.2 | 1.5 |

| E-2 (Envelope) | Carbon opposite nitrogen out-of-plane | 0.0 (Global Minimum) | 0.0 (Global Minimum) |

| T-1 (Twist) | Twist between C2 and C3 | 0.5 | 0.8 |

| T-2 (Twist) | Twist between N and C5 | 0.7 | 0.9 |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational simulation technique used to predict the preferred binding mode of a ligand, such as an analog of 1-Boc-3-(3-chlorophenyl)pyrrolidine, to a macromolecular target, typically a protein receptor. nih.govresearchgate.net This method explores various possible orientations and conformations of the ligand within the receptor's binding site and evaluates them using a scoring function, which estimates the binding affinity, often expressed as binding free energy. researchgate.netresearchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then systematically places the ligand into the active site, calculating the interaction energies for each pose. researchgate.net These calculations model key non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net The results provide valuable insights into how the molecule might interact with a target on a molecular level, highlighting which functional groups are critical for binding. This information is purely structural and predictive, without confirming a biological outcome. researchgate.net

Table 2: Example of Molecular Docking Results for Pyrrolidine Analogs This table presents hypothetical data based on common molecular docking outputs for illustrative purposes.

| Analog | Modification on Pyrrolidine Scaffold | Binding Energy (kcal/mol) researchgate.net | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Analog A | 3-(3-chlorophenyl) | -8.5 | Tyr101, Phe234, Ser150 (H-bond) |

| Analog B | 3-(3-fluorophenyl) | -8.2 | Tyr101, Phe234 |

| Analog C | 3-(4-chlorophenyl) | -8.8 | Tyr101, Phe234, Leu148, Ser150 (H-bond) |

| Analog D | 3-(phenyl) | -7.9 | Tyr101, Phe234 |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties and chemical reactivity of molecules. scienceopen.com Methods like DFT are used to calculate the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). arabjchem.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for chemical reactivity; a smaller gap generally implies higher reactivity. arabjchem.org These calculations help predict how a molecule like this compound might behave in a chemical reaction, for instance, where a deprotection or functionalization reaction is most likely to occur. arabjchem.org Furthermore, calculating the molecular electrostatic potential (MEP) map can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering further clues to its reactive sites.

Table 3: Example of Calculated Electronic Properties for Pyrrolidine Analogs This table presents hypothetical data derived from principles of quantum chemical calculations for illustrative purposes.

| Analog | Modification | E(HOMO) (eV) arabjchem.org | E(LUMO) (eV) arabjchem.org | Energy Gap (ΔE) (eV) arabjchem.org |

|---|---|---|---|---|

| Analog A | 3-(3-chlorophenyl) | -6.8 | -1.5 | 5.3 |

| Analog B | 3-(3-aminophenyl) | -6.2 | -1.3 | 4.9 |

| Analog C | 3-(3-nitrophenyl) | -7.5 | -2.1 | 5.4 |

| Analog D | 3-(3-hydroxyphenyl) | -6.5 | -1.4 | 5.1 |

In Silico Design and Prediction of Novel Pyrrolidine Derivatives

In silico design leverages the insights gained from conformational analysis, docking, and reactivity studies to rationally create novel molecules with potentially enhanced properties. researchgate.netnih.gov Starting with a core structure like 1-Boc-3-phenyl-pyrrolidine, computational chemists can systematically introduce a wide array of virtual modifications—substituting different groups on the phenyl ring, altering the pyrrolidine substituents, or even changing the core scaffold itself. researchgate.netnih.gov

These newly designed virtual libraries of compounds can then be rapidly screened using the same computational tools. For example, large-scale molecular docking can predict which of the novel derivatives might have a higher binding affinity for a specific target. nih.gov Quantum chemical calculations can ensure the designed molecules possess desirable electronic properties and stability. rsc.org This predictive filtering allows chemists to prioritize the synthesis of a smaller number of highly promising candidates, streamlining the discovery process and making it more efficient. rsc.orgnih.gov

Advanced Analytical Methodologies in the Characterization of 1 Boc 3 3 Chlorophenyl Pyrrolidine

Spectroscopic Methods for Structural Elucidation (e.g., advanced NMR techniques, HRMS)

Spectroscopic methods are paramount for the unambiguous determination of the chemical structure of 1-Boc-3-(3-chlorophenyl)pyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide atom-level connectivity and precise mass information, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, (R)-1-Boc-3-hydroxypyrrolidine , the spectrum shows characteristic signals for the protons on the pyrrolidine (B122466) ring and the bulky Boc protecting group. chemicalbook.com By analogy, the ¹H NMR spectrum of this compound would exhibit distinct multiplets for the pyrrolidine ring protons, signals for the aromatic protons of the 3-chlorophenyl group, and a prominent singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting moiety.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. In the analysis of pyrrolidine derivatives, ¹³C NMR is crucial for confirming the carbon skeleton. rsc.org For this compound, one would expect to observe signals corresponding to the carbons of the pyrrolidine ring, the 3-chlorophenyl substituent, and the carbonyl and tert-butyl carbons of the Boc group.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the molecule, helping to trace the connectivity of the pyrrolidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the pyrrolidine ring, the 3-chlorophenyl group, and the Boc protecting group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This technique is essential for confirming the molecular formula of newly synthesized compounds. For a derivative like trans-1-Boc-4-(4-chlorophenyl)-3-pyrrolidinecarboxylic acid , which has a molecular formula of C₁₆H₂₀ClNO₄, HRMS would provide an exact mass measurement that confirms this composition. chemicalbook.com For this compound (C₁₅H₂₀ClNO₂), HRMS would be used to verify its elemental formula by comparing the experimentally measured mass with the theoretically calculated mass.

Table 1: Representative Spectroscopic Data for Related Pyrrolidine Derivatives

| Compound Name | Analytical Technique | Observed Data/Signals |

| (R)-1-Boc-3-hydroxypyrrolidine nih.gov | GC-MS | Spectral data available confirming molecular weight and fragmentation pattern. |

| (R)-1-Boc-3-hydroxypyrrolidine nih.gov | FTIR | Characteristic absorptions for O-H and C=O (from Boc group) stretching. |

| trans-1-Boc-4-(4-chlorophenyl)-3-pyrrolidinecarboxylic acid chemicalbook.com | ¹H NMR | Provides signals for pyrrolidine ring, chlorophenyl group, and Boc group protons. |

| N-Nitroso-pyrrolidine | ¹H NMR (90 MHz, CDCl₃) | Experimental spectrum available for structural comparison of the pyrrolidine ring. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of its chiral forms. High-Performance Liquid Chromatography (HPLC) is the most common technique for these purposes.

Purity Determination by HPLC

Reversed-phase HPLC with a UV detector is a standard method for determining the purity of organic compounds. A patent for the analysis of 3-aminopyrrolidine hydrochloride describes a method where the compound is first derivatized with a Boc group to make it detectable by UV, and then analyzed using a C18 column. This approach allows for the accurate calculation of purity by the area normalization method. A similar strategy would be directly applicable to this compound, which already contains a UV-active chromophore (the chlorophenyl group).

Enantiomeric Excess (e.e.) Determination

Since this compound is a chiral compound, resolving and quantifying its enantiomers is critical, especially for pharmaceutical applications. Chiral HPLC is the gold standard for this analysis.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high efficiency in resolving a broad range of racemic compounds.

Elution Modes: The choice of mobile phase (elution mode) is crucial for achieving separation.

Normal Phase: Typically uses a non-polar solvent like hexane (B92381) mixed with a polar modifier like isopropanol (B130326) or ethanol.

Polar Organic Mode: Employs polar organic solvents like acetonitrile (B52724) or methanol (B129727), which can offer benefits such as shorter run times and sharper peaks.

Method Development: The development of a successful enantioselective HPLC method involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline resolution of the enantiomers. For many chiral molecules, resolutions can be very high, enabling precise determination of the enantiomeric excess.

Table 2: Chromatographic Purity and Enantiomeric Excess Analysis of Related Compounds

| Compound/Class | Analytical Technique | Stationary Phase | Application |

| Boc-(+/-)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid chemimpex.com | HPLC | Not specified | Purity determination (≥ 98%) |

| (S)-2-(Aminomethyl)-1-Boc-pyrrolidine [No specific result ID] | Gas Chromatography (GC) | Not specified | Purity assay (≥96.5%) and enantiomeric excess determination (≥97.5%) |

| Racemic 4,5-dihydro-1H-pyrazole derivatives | Chiral HPLC | Lux cellulose-2, Lux amylose-2 | Enantioselective separation |

| Chiral 3-substituted pyrrolidine derivatives google.com | Chiral Separation | Not specified | Resolution of diastereomers to obtain key chiral intermediates |

Crystallographic Analysis of Pyrrolidine Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

The process of crystallographic analysis involves several steps:

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound suitable for X-ray diffraction.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

For this compound, a crystal structure would definitively establish:

The relative stereochemistry between the substituents on the pyrrolidine ring.

The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist).

The spatial orientation of the 3-chlorophenyl and 1-Boc groups.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π–π stacking. beilstein-journals.org

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Q & A

Q. What are the established synthetic routes for 1-Boc-3-(3-chlorophenyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves:

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (BOC₂O) in the presence of a base (e.g., triethylamine) to protect the nitrogen atom .

Aromatic Substitution : Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Catalysts like Pd(PPh₃)₄ and ligands (e.g., SPhos) improve yield .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group signals (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

- X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystallographic data .

Q. How does the 3-chlorophenyl substituent influence physicochemical properties?

- Methodological Answer :

- Lipophilicity : Chlorine increases logP (measured via reversed-phase HPLC), enhancing membrane permeability .

- Electronic Effects : The electron-withdrawing Cl group polarizes the pyrrolidine ring, altering reactivity in SNAr or cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yield deprotection steps?

- Methodological Answer :

- Acid Selection : Use TFA in DCM (0°C to RT) for Boc removal. Avoid prolonged exposure to minimize side reactions .

- Microwave-Assisted Deprotection : Reduces reaction time (e.g., 10 min at 80°C) and improves yield by 15–20% .

- In Situ Monitoring : FTIR tracks carbonyl (C=O) disappearance (1700 cm⁻¹) to determine endpoint .

Q. What strategies resolve contradictions in crystallographic data for pyrrolidine derivatives?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN command to refine data. Compare R-factor convergence across twin domains .

- Disorder Modeling : Apply PART and SUMP restraints in SHELX for overlapping substituents (e.g., chlorophenyl rotation) .

Q. How to design structure-activity relationship (SAR) studies for neurokinin receptor binding?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents at the 3-position (e.g., 3-F, 3-Br, 3-OCH₃) .

- Binding Assays : Use radiolabeled ligands (³H-Substance P) in competitive binding assays on CHO-K1 cells expressing NK₁ receptors .

- Computational Docking : AutoDock Vina predicts binding modes; correlate ΔG values with IC₅₀ data .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Features | Unique Properties | Reference |

|---|---|---|---|

| 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine | Bromine substitution, methyl group | Enhanced halogen bonding affinity | |

| 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine | Dual methoxy groups | Improved solubility in polar solvents | |

| 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid | Carboxylic acid moiety | Metal-chelating capability |

Key Data Contradictions and Resolutions

- Biological Activity Variability : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., cell line variability). Standardize protocols using WHO guidelines .

- Stereochemical Ambiguity : Conflicting optical rotation data can be resolved via chiral HPLC (Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.